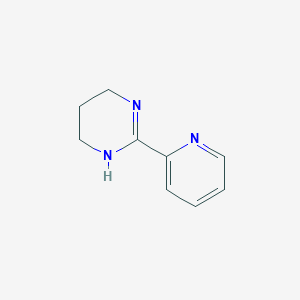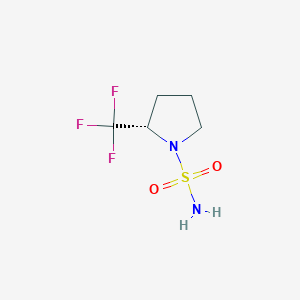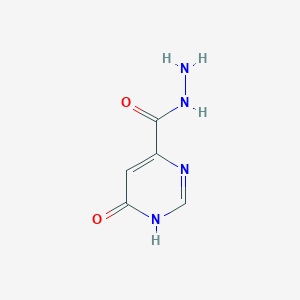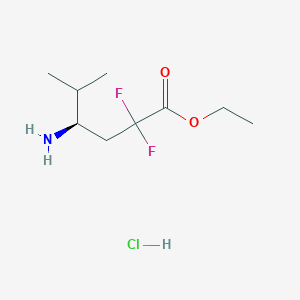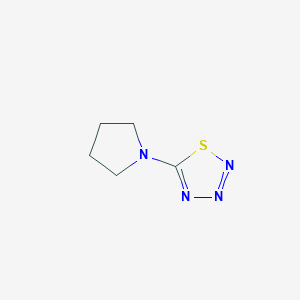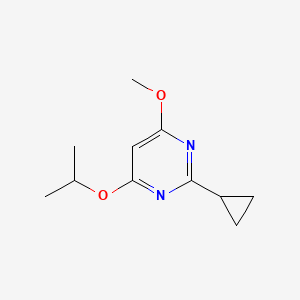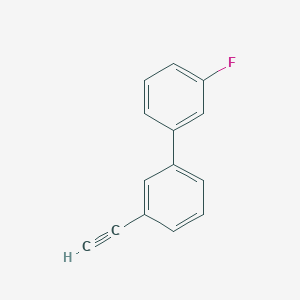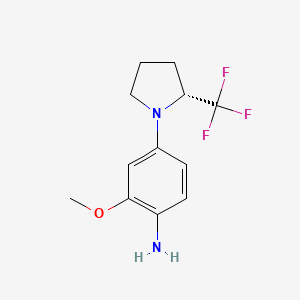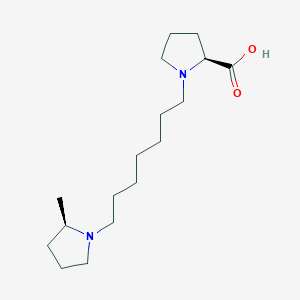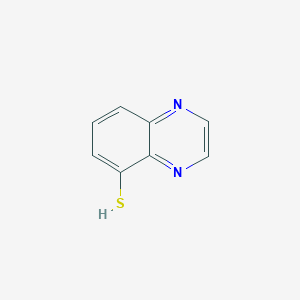
tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group attached to an isoindoline ring, which is further substituted with a 2-fluoroethyl phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating the biochemical pathways involving carbamate derivatives.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in the formulation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The fluoroethyl group may enhance the compound’s binding affinity and specificity towards certain molecular targets, thereby influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(2-(4-fluorophenyl)isoindolin-5-yl)carbamate
- tert-Butyl(2-(4-(2-chloroethyl)phenyl)isoindolin-5-yl)carbamate
- tert-Butyl(2-(4-(2-bromoethyl)phenyl)isoindolin-5-yl)carbamate
Uniqueness
tert-Butyl(2-(4-(2-fluoroethyl)phenyl)isoindolin-5-yl)carbamate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.
Eigenschaften
Molekularformel |
C21H25FN2O2 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-[4-(2-fluoroethyl)phenyl]-1,3-dihydroisoindol-5-yl]carbamate |
InChI |
InChI=1S/C21H25FN2O2/c1-21(2,3)26-20(25)23-18-7-6-16-13-24(14-17(16)12-18)19-8-4-15(5-9-19)10-11-22/h4-9,12H,10-11,13-14H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
ZPTVCIYROLWHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CN(C2)C3=CC=C(C=C3)CCF)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B13104678.png)
